beta-Sitosterol palmitate

Description

Properties

IUPAC Name |

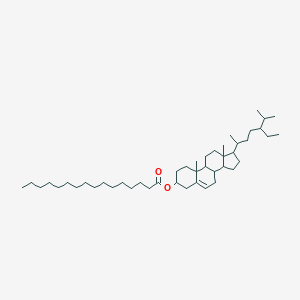

[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJDVBNIUPPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | beta-Sitosterol palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2308-85-2 |

Source

|

| Record name | beta-Sitosterol palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 °C |

Source

|

| Record name | beta-Sitosterol palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biosynthetic pathway of beta-Sitosterol palmitate in plants?

An In-Depth Technical Guide to the Biosynthetic Pathway of Beta-Sitosterol Palmitate in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prevalent phytosterol ester found throughout the plant kingdom, representing a key storage and transport form of its constituent moieties: β-sitosterol and palmitic acid. As a neutral, lipophilic molecule, it plays a crucial role in maintaining cellular homeostasis of free sterols, which are essential components of plant membranes.[1][2] The biosynthesis of this sterol ester is not a singular pathway but rather the convergence of three distinct and highly regulated metabolic routes: the synthesis of the isoprenoid-derived sterol core, the de novo synthesis of the saturated fatty acid chain, and the final enzymatic esterification. This guide provides a comprehensive technical overview of these pathways, detailing the key enzymatic steps, subcellular compartmentalization, and the molecular machinery responsible for the final assembly of this compound.

Part 1: Biosynthesis of the Sterol Moiety (β-Sitosterol)

The journey to β-sitosterol begins with the synthesis of the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, this is a compartmentalized process, utilizing two independent pathways.[3]

Isoprenoid Precursor Synthesis: The MVA and MEP Pathways

Plants uniquely employ both the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway to produce IPP and DMAPP.[4][5][6]

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA. A series of enzymatic steps, including the key regulatory enzyme HMG-CoA reductase, converts acetyl-CoA into mevalonate, which is then pyrophosphorylated and decarboxylated to yield IPP.[3][7] This pathway is the primary source of precursors for cytosolic and mitochondrial isoprenoids, including sterols.[4]

-

The Methylerythritol Phosphate (MEP) Pathway: Localized within the plastids, the MEP pathway uses pyruvate and glyceraldehyde-3-phosphate as initial substrates.[5] It is a distinct, mevalonate-independent route to IPP and DMAPP, primarily supplying precursors for plastidial isoprenoids like carotenoids and the side chains of chlorophylls and plastoquinone.[4]

While compartmentalized, there is evidence of metabolic crosstalk between these two pathways, allowing for the exchange of isoprenoid precursors between the cytosol and plastids.[3]

Caption: Parallel MVA and MEP pathways for isoprenoid precursor synthesis in plants.

The Post-Squalene Pathway: From Cycloartenol to β-Sitosterol

The sterol backbone is assembled in the endoplasmic reticulum (ER).[8] The pathway diverges significantly from that in fungi and animals at the first cyclization step.

-

Squalene Synthesis and Epoxidation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene.

-

Cyclization to Cycloartenol: In plants, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, which features a cyclopropane ring.[9][10] This contrasts with the lanosterol synthase (LAS) used in mammals and fungi.[10]

-

Modification and Tailoring: Cycloartenol undergoes a complex series of enzymatic modifications to become β-sitosterol. These include:

-

Demethylation: Removal of methyl groups at the C4 and C14 positions.

-

Isomerization: The cyclopropane ring is opened by cyclopropyl sterol isomerase (CPI) .[11]

-

Reduction and Desaturation: Modifications to the sterol ring system.

-

Alkylation: The key step differentiating plant sterols is the alkylation at the C24 position. Two sequential methylations by sterol methyltransferases (SMT1 and SMT2) add an ethyl group to the side chain, ultimately forming the characteristic structure of β-sitosterol.[9][11]

-

Caption: Post-squalene pathway from cycloartenol to major plant sterols.

Part 2: Biosynthesis of the Acyl Moiety (Palmitate)

Palmitate (16:0) is a saturated fatty acid synthesized de novo within the plastids.[12][13] The process is catalyzed by a multi-protein Type II Fatty Acid Synthase (FAS) complex.[12][14]

-

Formation of Malonyl-CoA: The first committed step is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, catalyzed by Acetyl-CoA Carboxylase (ACC) .[12][15][16] This is a major regulatory point of the pathway.

-

Loading onto Acyl Carrier Protein (ACP): Acetyl-CoA and malonyl-CoA are transferred to an Acyl Carrier Protein (ACP) to form acetyl-ACP and malonyl-ACP.

-

Elongation Cycle: The core of the synthesis is a repeating four-step cycle that elongates the acyl chain by two carbons per turn:

-

Condensation: Acetyl-ACP (in the first cycle) or the growing acyl-ACP chain condenses with malonyl-ACP, releasing CO₂.

-

Reduction: The resulting β-ketoacyl-ACP is reduced using NADPH.

-

Dehydration: A molecule of water is removed to create a double bond.

-

Reduction: The double bond is reduced, again using NADPH, to form a saturated acyl-ACP.

-

-

Termination: This cycle repeats six more times until a 16-carbon chain is formed (palmitoyl-ACP). A thioesterase (FATB) then hydrolyzes palmitoyl-ACP to release free palmitic acid, which can be exported from the plastid.

Caption: The iterative cycle of de novo fatty acid synthesis in plant plastids.

Part 3: Esterification: The Final Assembly of β-Sitosterol Palmitate

The final step is the formation of an ester bond between the 3-β-hydroxyl group of β-sitosterol and the carboxyl group of palmitate.[17] This process, which primarily occurs in the ER, is catalyzed by sterol acyltransferases.[2] Plants possess two distinct, characterized enzyme families for this reaction.[1][2]

-

Acyl-CoA:Sterol Acyltransferase (ASAT): This enzyme utilizes an activated fatty acid, palmitoyl-CoA, as the acyl donor. It is part of the membrane-bound O-acyltransferase (MBOAT) superfamily.[1][2] The Arabidopsis gene, ASAT1, encodes an enzyme that shows a preference for saturated fatty acyl-CoAs and sterol precursors like cycloartenol.[18][19]

-

Phospholipid:Sterol Acyltransferase (PSAT): This enzyme catalyzes an acyl-CoA-independent reaction. It transfers a fatty acyl group, typically from the sn-2 position of a phospholipid like phosphatidylethanolamine (PE), directly to the sterol.[20][21] The Arabidopsis enzyme, PSAT1, is homologous to mammalian Lecithin:Cholesterol Acyltransferase (LCAT).[1][22] PSAT1 appears to be the major contributor to sterol ester synthesis in seeds and plays a key role in maintaining free sterol homeostasis in membranes.[1][2][23]

The existence of these two pathways suggests functional redundancy and tissue-specific roles in managing sterol and fatty acid pools within the plant cell.[23]

Sources

- 1. Involvement of the Phospholipid Sterol Acyltransferase1 in Plant Sterol Homeostasis and Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato [frontiersin.org]

- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 4. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 8. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 12. aocs.org [aocs.org]

- 13. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 15. deshbandhucollege.ac.in [deshbandhucollege.ac.in]

- 16. byjus.com [byjus.com]

- 17. Sterol ester - Wikipedia [en.wikipedia.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cellular sterol ester synthesis in plants is performed by an enzyme (phospholipid:sterol acyltransferase) different from the yeast and mammalian acyl-CoA:sterol acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 22. Lecithin–cholesterol acyltransferase - Wikipedia [en.wikipedia.org]

- 23. academic.oup.com [academic.oup.com]

Natural sources and isolation of beta-Sitosterol palmitate.

An In-depth Technical Guide to the Natural Sourcing and Isolation of β-Sitosterol Palmitate

Abstract

β-Sitosterol palmitate, a steryl ester formed from the plant sterol β-sitosterol and the saturated fatty acid palmitic acid, is a lipophilic molecule of increasing interest in phytochemical and pharmacological research. Unlike its well-studied precursor, β-sitosterol, the isolation of the intact ester presents unique challenges, primarily the need to circumvent hydrolysis during extraction and purification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the natural sourcing and systematic isolation of β-sitosterol palmitate. We delve into the causality behind methodological choices, from initial solvent extraction to advanced chromatographic separation and final crystallization. This document is structured to serve as a practical, field-proven guide, emphasizing self-validating protocols and authoritative scientific grounding to ensure the reproducible isolation of a high-purity final product.

Introduction to β-Sitosterol Palmitate: A Molecule of Interest

β-Sitosterol is the most abundant phytosterol in the human diet, found in vegetable oils, nuts, seeds, and legumes.[1][2][3] Its esterified form, β-sitosterol palmitate, shares the characteristic four-ring steroid nucleus of the parent sterol, with a long-chain palmitate group attached via an ester linkage at the C3 position. This esterification significantly increases the molecule's lipophilicity, altering its physical properties, solubility, and potentially its biological activity and bioavailability.

The Core Isolation Challenge: A frequent objective in phytochemistry is the analysis of total phytosterols, which often involves a saponification (alkaline hydrolysis) step to cleave ester bonds and quantify the free sterols.[4] This process, while effective for total sterol analysis, is fundamentally destructive to the goal of isolating β-sitosterol palmitate. Therefore, the entire isolation strategy must be designed to preserve the integrity of the ester linkage. This guide focuses exclusively on non-hydrolytic methods.

Natural Sources of β-Sitosterol Palmitate

While β-sitosterol is ubiquitous, documented sources of its palmitate ester are more specific. The presence of the ester is logically dependent on the co-occurrence of high concentrations of both β-sitosterol and palmitic acid within the plant's metabolic pathways. Research has confirmed its presence in a variety of plant species.

| Plant Species | Part(s) of Plant | Reference(s) |

| Astilbe chinensis | Rhizomes | [5] |

| Citrus trifoliata | Not specified | [6] |

| Zanthoxylum leprieurii | Not specified | [6] |

| Bombax ceiba | Leaf | [5] |

| Wisteria sinensis | Not specified | [5] |

| Alpinia oxyphylla | Fruits | [5] |

| Pueraria lobata | Roots | [5] |

| Zingiber officinale | Rhizomes | [5] |

| Uvaria microcarpa | Not specified | [5] |

| Nymphaea caerulea | Flowers | [5] |

| Cynomorium songaricum | Not specified | [5] |

A Strategic Framework for Intact Isolation and Purification

The successful isolation of β-sitosterol palmitate hinges on a multi-stage process that leverages its distinct physicochemical properties, particularly its high lipophilicity and lack of polarity compared to its parent sterol. The workflow is designed to first extract the total lipid content from the source material and then systematically purify the target compound through chromatographic and crystallization techniques.

Pillar 1: Extraction - Liberating the Total Lipophilic Fraction

Causality: The primary objective is to efficiently extract all lipid-soluble compounds, including the target ester, from the dried and powdered plant matrix while minimizing the co-extraction of highly polar, undesirable compounds like sugars and proteins. The choice of solvent and method is therefore critical.

Solvent Rationale: Solvents with low to medium polarity are ideal.

-

n-Hexane: An excellent choice for its high selectivity for non-polar lipids. It effectively solubilizes steryl esters while leaving more polar compounds behind.

-

Ethyl Acetate: A slightly more polar option that can improve yields if the target compound's concentration is low, though it may also extract more impurities.

-

Methanol/Chloroform Mixtures: Traditionally used for comprehensive lipid extraction, but can introduce complexity by co-extracting a wider range of compounds.[7]

Methodology Comparison:

| Method | Principle | Rationale for Use |

| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. | Exhaustive and well-established, ensuring high recovery.[8][9] However, the prolonged exposure to heat can risk thermal degradation of sensitive compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Offers significantly reduced extraction times and lower solvent consumption compared to Soxhlet, often at lower temperatures, preserving compound integrity.[4][10] |

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | The simplest method, requiring minimal equipment. It is less efficient than other methods and may result in lower yields.[10] |

Pillar 2: Chromatographic Purification - The Art of Separation

Causality: This phase exploits the significant polarity difference between β-sitosterol palmitate and common co-extractives. The ester linkage makes the molecule far less polar than free β-sitosterol, which possesses a free hydroxyl group capable of hydrogen bonding. On a polar stationary phase like silica gel, the free sterol will be retained much more strongly than its ester.

Experimental Protocol: Silica Gel Column Chromatography

-

Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane. Pack a glass column uniformly with the slurry to avoid air bubbles and channels.

-

Equilibration: Wash the packed column with 2-3 column volumes of n-hexane to ensure a stable baseline.

-

Sample Loading: Dissolve the crude lipophilic extract in a minimal volume of the initial mobile phase (n-hexane) and carefully load it onto the top of the silica bed.

-

Gradient Elution:

-

Begin elution with 100% n-hexane. β-Sitosterol palmitate, being non-polar, will start to move down the column.

-

Systematically increase the polarity of the mobile phase by gradually introducing ethyl acetate (e.g., 99:1, 98:2, 95:5 v/v n-hexane:ethyl acetate). This gradual increase is crucial for achieving a clean separation from other lipids.

-

-

Fraction Collection: Collect small, uniform fractions (e.g., 10-15 mL) continuously from the column outlet.

-

Monitoring by TLC: Spot every few fractions onto a TLC plate (silica gel). Develop the plate in a solvent system like n-hexane:ethyl acetate (9:1 v/v). Visualize the spots using a vanillin-sulfuric acid spray followed by heating.[11] The β-sitosterol palmitate spot will have a high Rf value (closer to the solvent front), while free β-sitosterol will have a much lower Rf value.

-

Pooling: Combine the fractions that show a single, pure spot corresponding to the target compound. Evaporate the solvent under reduced pressure.

Pillar 3: Crystallization - The Final Polish

Causality: This step purifies the compound based on solubility. The pooled, semi-pure solid is dissolved in a hot solvent in which it is highly soluble, and then cooled. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving more soluble impurities behind in the solvent (mother liquor).

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Acetone or methanol/n-hexane mixtures are often effective.[4]

-

Dissolution: Place the solid from the pooled chromatographic fractions into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is essential for the formation of large, pure crystals.[12]

-

Filtration: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the pure crystals under vacuum to remove all traces of solvent.

Analytical Validation and Characterization

Confirming the identity and assessing the purity of the isolated compound is a non-negotiable final step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of proof.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase like methanol/acetonitrile is effective.[9][13] A pure sample should yield a single, sharp peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation.[7][14]

-

¹H NMR: Will show characteristic signals for the sterol backbone protons, a multiplet around 3.5 ppm for the H-3 proton adjacent to the ester oxygen, and distinct signals for the long aliphatic chain of the palmitate group (e.g., a triplet for the terminal methyl group).

-

¹³C NMR: Will confirm the total carbon count and show a characteristic signal for the ester carbonyl carbon around 173 ppm, along with signals for the sterol and fatty acid carbons.[14]

-

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, providing clear evidence that the ester linkage is intact.[7]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound, which should correspond to the chemical formula of β-sitosterol palmitate (C₄₅H₈₀O₂).[6]

Conclusion

The isolation of β-sitosterol palmitate from natural sources is a meticulous process that requires a strategic departure from standard phytosterol analysis workflows. The core principle is the preservation of the ester bond, mandating the avoidance of hydrolytic conditions. By employing a logical sequence of non-polar solvent extraction, careful gradient elution chromatography on a polar stationary phase, and controlled recrystallization, researchers can achieve high-purity isolation of this lipophilic molecule. The causality-driven approach detailed in this guide, from solvent choice to chromatographic theory, provides a robust and reproducible framework for obtaining β-sitosterol palmitate for further pharmacological and developmental research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9852570, Sitosterol palmitate. Available at: [Link]

-

Top Plant Sources of Beta-Sitosterol: A Natural Ally for Heart and and Prostate Health (2025). Available at: [Link]

-

Salehi, B., Quispe, C., Sharifi-Rad, J., et al. (2021). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 26(13), 3887. Available at: [Link]

-

von Bonsdorff-Nikander, A., et al. (2005). Optimizing the crystal size and habit of β-sitosterol in suspension. AAPS PharmSciTech, 6(3), E423-E431. Available at: [Link]

-

Hadadare, M., & Salunkhe, V. (2013). Simultaneous estimation of Beta Sitosterol and Palmitic Acid from Methanolic extract of Caralluma Adscedens Var Fimbriata by UV Spetrophotometry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 225-231. Available at: [Link]].pdf

-

The Good Scents Company (2023). beta-sitosterol palmitate. Available at: [Link]

-

Healthfully (2024). Beta Sitosterol — Structure, Food Sources, Benefits, and Supplements. Available at: [Link]

-

Jeyaleela, D., et al. (2023). isolation, characterization of β-sitosterol from the herbal extracts and evaluation of its antidiabetic and antioxidant potential. Journal of Drug Delivery and Therapeutics, 13(1), 1-8. Available at: [Link]

-

Applegate, M. A., et al. (2017). Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives. Organic & Biomolecular Chemistry, 15(31), 6555-6561. Available at: [Link]

-

Kaiser Permanente (2023). Beta-Sitosterol Plant Extract. Available at: [Link]

-

Kawachi, M., & Ooshima, H. (2007). Crystallization of β-Sitosterol Using a Water-Immiscible Solvent Hexane. Journal of Chemical Engineering of Japan, 40(13), 1195-1200. Available at: [Link]

-

Axe, J. (2021). Beta-Sitosterol Benefits, Side Effects, Foods, Dosage and More. Dr. Axe. Available at: [Link]

- Google Patents (2018). CA3067658A1 - Crystalline forms of beta-sitosterol.

-

Wang, Y., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science & Nutrition, 8(5), 2352-2360. Available at: [Link]

-

Sangwan, S., et al. (2018). Isolation and Analytic Characterization of β-Sitosterol and GC-MS Analysis of Methanolic Leaves Extract of Pongamia pinnata. Journal of Plant Sciences, 6(6), 195-201. Available at: [Link]

-

Gunaherath, G. M. K. B., & Gunatilaka, A. A. L. (2014). Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture. Chemistry Central Journal, 8(1), 23. Available at: [Link]

-

Ye, M. L., et al. (2010). Extraction and analysis of β-sitosterol in Herbal Medicines. African Journal of Biotechnology, 9(4), 522-525. Available at: [Link]

-

Chen, J., et al. (2010). Identification and quantitative analysis of beta-sitosterol oxides in vegetable oils by capillary gas chromatography-mass spectrometry. Journal of Food and Drug Analysis, 18(5), 335-344. Available at: [Link]

-

Schules, G., et al. (2017). Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study. Journal of AOAC International, 100(5), 1252-1258. Available at: [Link]

-

Sangwan, S., et al. (2018). Isolation and Analytic Characterization of β-Sitosterol and GC-MS Analysis of Methanolic Leaves Extract of Pongamia pinnata (L.) pierre. Journal of Plant Sciences, 6(6), 195. Available at: [Link]

-

Sari, Y. P., et al. (2022). ANALYSIS OF β-SITOSTEROL IN SUPPLEMENT USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT AND VALIDATION. RASĀYAN Journal of Chemistry, 15(3), 1961-1967. Available at: [Link]

-

ResearchGate (2025). Antimicrobial activity of β-sitosterol. [Table]. Available at: [Link]

-

Kumar, P., et al. (2021). Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications. Marine Drugs, 19(12), 664. Available at: [Link]

-

Phillips, K. M., et al. (2014). Sterol composition of shellfish species commonly consumed in the United States. Food Chemistry, 154, 10-15. Available at: [Link]

-

Rajasekharan, S. K., et al. (2018). Palmitic Acid Inhibits the Virulence Factors of Candida tropicalis: Biofilms, Cell Surface Hydrophobicity, Ergosterol Biosynthesis, and Enzymatic Activity. Frontiers in Microbiology, 9, 1263. Available at: [Link]

-

Ravi, L., et al. (2020). β-Sitosterol: An Antibacterial Agent in Aquaculture Management of Vibrio Infections. Probiotics and Antimicrobial Proteins, 12(4), 1437-1447. Available at: [Link]

-

National Toxicology Program (1998). Saw Palmetto (Serenoa repens) and One of Its Constituent Sterols -Sitosterol [83-46-5] Review of Toxicological Literature. Available at: [Link]

-

Mekarunothai, A., et al. (2024). β-sitosterol isolated from the leaves of Trema orientalis (Cannabaceae) promotes viability and proliferation of BF-2 cells. PeerJ, 12, e16694. Available at: [Link]

Sources

- 1. drclarkstore.com [drclarkstore.com]

- 2. foodstruct.com [foodstruct.com]

- 3. draxe.com [draxe.com]

- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thegoodscentscompany.com [thegoodscentscompany.com]

- 6. Sitosterol palmitate | C45H80O2 | CID 9852570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iomcworld.com [iomcworld.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. academicjournals.org [academicjournals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. office2.jmbfs.org [office2.jmbfs.org]

- 12. Optimizing the crystal size and habit of β-sitosterol in suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. β-sitosterol isolated from the leaves of Trema orientalis (Cannabaceae) promotes viability and proliferation of BF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Beta-Sitosterol Palmitate for Pharmaceutical Development

Executive Summary

Beta-sitosterol palmitate, the ester conjugate of the ubiquitous phytosterol β-sitosterol and the saturated fatty acid palmitic acid, is a compound of increasing interest in pharmaceutical sciences. Its highly lipophilic nature and biocompatibility make it a prime candidate for use as a specialty excipient in advanced drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into its molecular identity, physicochemical characteristics, analytical characterization protocols, and functional applications, grounding all claims in authoritative references to ensure scientific integrity.

Introduction: The Convergence of a Phytosterol and a Fatty Acid

This compound (CAS No. 2308-85-2) is a steryl ester, a class of lipids formed by the esterification of a sterol with a fatty acid.[1] The molecule itself is a conjugate of β-sitosterol, one of the most abundant plant sterols, and palmitic acid, a common 16-carbon saturated fatty acid. This combination results in a waxy, crystalline substance with profoundly different physicochemical properties from its parent molecules.

From a pharmaceutical standpoint, the significance of this compound lies in its potential as a functional excipient. Its inherent lipophilicity is a key attribute leveraged in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and liposomes, designed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This guide serves to elucidate the foundational properties that underpin these applications.

Molecular Structure and Identity

The chemical identity of this compound is defined by the covalent ester bond linking the 3-beta-hydroxyl group of the β-sitosterol steroid nucleus to the carboxyl group of palmitic acid.[1]

Chemical Structure

Key Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 2308-85-2 | [1][3][4] |

| Molecular Formula | C45H80O2 | [1][4][5] |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | [4] |

| Synonyms | Sitosteryl palmitate, β-Sitoterol palmitate, Stigmast-5-en-3-ol, 3-hexadecanoate, (3β)- | [1][5] |

| Classification | Triterpenoid, Steroid Ester | [3][4] |

Physical Properties: A Quantitative Overview

The physical state and solubility of this compound are defining characteristics for its handling, processing, and application in pharmaceutical formulations. It typically presents as a white to yellowish crystalline powder.[1]

Table of Physicochemical Data

| Property | Value | Reference(s) |

| Molar Mass | 653.13 g/mol | [4][6] |

| Melting Point | 89 - 89.6 °C (Note: some sources report a wider range of 60-70°C) | [1][3][5] |

| Boiling Point | 668.99 °C at 760 mmHg (Predicted) | [1] |

| Water Solubility | Practically insoluble (Predicted: ~5.9 x 10⁻⁶ g/L) | [1][3][6] |

| logP | > 10 (High Lipophilicity) | [3] |

| Optical Rotation | [α]D: -16.5° (c=1.8 in Chloroform) | [1][3] |

| Storage Temperature | 2 - 8 °C | [1] |

Solubility Profile: The Lipophilic Advantage

The esterification of β-sitosterol with palmitic acid renders the molecule extremely hydrophobic. It is virtually insoluble in water but exhibits good solubility in various organic solvents.[1] This high lipophilicity is the primary reason for its utility in lipid-based formulations. The parent molecule, β-sitosterol, is itself more soluble in solvents like ethyl acetate and chloroform than in alcohols or water.[7][8][9] The addition of the long palmitate chain further enhances this non-polar character.

Chemical Properties and Synthetic Pathways

Synthesis

The formation of this compound is a classic esterification reaction. It is typically synthesized by reacting β-sitosterol with palmitic acid (or its more reactive acyl chloride derivative, palmitoyl chloride) in the presence of an esterifying agent or catalyst.[1] Transesterification methods are also viable.[1]

Chemical Stability and Reactivity

The primary site of chemical reactivity is the ester linkage. This bond is susceptible to hydrolysis, which cleaves the molecule back into β-sitosterol and palmitic acid. This reaction is a critical first step for the intestinal absorption of the β-sitosterol moiety from dietary sources.[10] The hydrolysis can be catalyzed by acids, bases, or enzymes such as pancreatic cholesterol esterase.[10]

From a drug development perspective, this hydrolytic instability must be considered during formulation, processing, and storage, especially in the presence of moisture or pH extremes. The recommended storage condition of 2-8°C in a dry environment helps to minimize degradation.[1]

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and quality of this compound is paramount. A multi-technique approach provides a self-validating system where the results from one method corroborate the others.

Analytical Workflow

Experimental Protocol 1: Chromatographic Purity Assessment

Expertise & Causality: Chromatography is the gold standard for assessing purity. Thin-Layer Chromatography (TLC) is employed as a rapid, cost-effective initial screen for gross impurities and to confirm the approximate retention factor (Rf). High-Performance Liquid Chromatography (HPLC), often with a Universal detector like an Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore, provides precise, quantitative purity data.

Methodology: HPLC-ELSD

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 90:10 v/v).[11]

-

Flow Rate: 1.0 - 1.5 mL/min.[11]

-

Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like chloroform or tetrahydrofuran to a concentration of ~1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Analysis: The peak area of this compound relative to the total area of all peaks determines the purity percentage.

Experimental Protocol 2: Spectroscopic Identity Confirmation

Expertise & Causality: Spectroscopic techniques provide orthogonal, definitive confirmation of the molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy quickly confirms the presence of the key ester functional group. Mass Spectrometry (MS) verifies the correct molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate confirmation by mapping the complete carbon-hydrogen framework.

Methodology: FTIR, MS, and NMR

-

FTIR (Attenuated Total Reflectance - ATR):

-

Place a small amount of the powder directly on the ATR crystal.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Self-Validation: Look for the characteristic strong ester carbonyl (C=O) stretch around 1735 cm⁻¹, C-O stretching around 1170 cm⁻¹, and the aliphatic C-H stretches of the sterol and palmitate chains (~2850-2960 cm⁻¹).[12]

-

-

Mass Spectrometry (e.g., ESI-MS):

-

Dissolve the sample in an appropriate solvent (e.g., chloroform/methanol) with a small amount of sodium acetate to promote ionization ([M+Na]⁺).

-

Infuse the solution into the mass spectrometer.

-

Self-Validation: The resulting spectrum should show a prominent ion corresponding to the calculated mass of the adduct (e.g., for C45H80O2, [M+Na]⁺ ≈ 675.6 g/mol ).

-

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve the sample in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[13]

-

Self-Validation: The ¹H NMR will show characteristic signals for the sterol vinyl proton (~5.3 ppm), the methine proton at the ester linkage (~4.6 ppm), and a complex array of aliphatic protons. The ¹³C NMR will show the ester carbonyl carbon at ~173 ppm and the carbon attached to the ester oxygen at ~74 ppm.[13][14]

-

Role in Pharmaceutical Formulation

The physicochemical profile of this compound—high lipophilicity, solid-state at room temperature, and low water solubility—makes it an excellent lipid excipient for various drug delivery applications.

-

Sustained Release: It can be used as a matrix-forming agent in oral solid dosage forms to control and sustain the release of an embedded drug.[1]

-

Solubility Enhancement: As a key component of Solid Lipid Nanoparticles (SLNs), it can encapsulate hydrophobic drugs, improving their solubility and oral bioavailability.[2] The solid lipid matrix protects the drug from degradation and allows for controlled release.[2]

Conclusion

This compound is more than just an ester; it is a highly functional specialty lipid with a well-defined physicochemical profile that is highly advantageous for modern pharmaceutical development. Its pronounced lipophilicity, solid nature, and established safety profile position it as a valuable tool for formulators tackling the challenges of poorly soluble drugs. A thorough understanding of its properties, coupled with a robust, multi-technique analytical characterization strategy, is essential for harnessing its full potential in creating advanced and effective drug delivery systems.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

FooDB. (2010). Showing Compound this compound (FDB012348). Available at: [Link]

-

OSADHI. Chemoinformaics analysis of this compound. Available at: [Link]

-

The Good Scents Company. (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Sitosterol palmitate. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). β-Sitosterol. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Sitosterol palmitate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). BETA-SITOSTEROL-PALMITATE. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A concise synthesis of β-sitosterol and other phytosterols. PMC. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Beta-Sitosterol (C29H50O). Available at: [Link]

-

RJPBCS. (2013). Simultaneous estimation of Beta Sitosterol and Palmitic Acid from Methanolic extract of Caralluma Adscedens Var Fimbriata by UV Spetrophotometry. Available at: [https://www.rjpbcs.com/pdf/2013_4(3)/[11].pdf]([Link]11].pdf)

-

ResearchGate. (2010). A concise synthesis of β-sitosterol and other phytosterols. Available at: [Link]

-

Semantic Scholar. (2010). β-Sitosterol Solubility in Selected Organic Solvents. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0000852). Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). Isolation and Analytic Characterization of β-Sitosterol and GC-MS Analysis of Methanolic Leaves Extract of Pongamia pinnata (L.) pierre. Available at: [Link]

-

ResearchGate. (2010). β-Sitosterol Solubility in Selected Organic Solvents. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Multifunctional roles and pharmacological potential of β-sitosterol: Emerging evidence toward clinical applications. PubMed. Available at: [Link]

-

ACG Publications. (n.d.). Records of Natural Products-Sı. Available at: [Link]

-

SpectraBase. (n.d.). BETA-SITOSTEROL-PALMITATE. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Isolation and Analytic Characterization of β-Sitosterol and GC-MS Analysis of Methanolic Leaves Extract of Pongamia pinnata. Available at: [Link]

-

ResearchGate. (2011). Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study. Available at: [Link]

-

ResearchGate. (2015). Can anybody tell me which solvent can dissolve beta-sitosterol?. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). β- SITOSTEROL: ANALYTICAL PROFILE AND COMPREHENSIVE REVIEW. Available at: [Link]

-

RASĀYAN Journal of Chemistry. (2022). ANALYSIS OF β-SITOSTEROL IN SUPPLEMENT USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT AND VALIDATION. Available at: [Link]

-

MDPI. (n.d.). A β–Sitosterol Encapsulated Biocompatible Alginate/Chitosan Polymer Nanocomposite for the Treatment of Breast Cancer. Available at: [Link]

-

ResearchGate. (n.d.). The IR spectrum of the isolated compound (a) and IR spectrum of β-Sitosterol (b). Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of β-sitosterol, PU/β-sitosterol (5%), PU/β-sitosterol (2%), and pristine PU (10%). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). β-Sitosterol. NIST WebBook. Available at: [Link]

-

ResearchGate. (2010). Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto RawMaterials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Network Pharmacology and Optimization of β-Sitosterol-Loaded Solid Lipid Nanoparticles Using Box-Behnken Design for Enhanced Solubility and Sustained Drug Release in Diabetes. PubMed. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Network Pharmacology and Optimization of β-Sitosterol-Loaded Solid Lipid Nanoparticles Using Box-Behnken Design for Enhanced Solubility and Sustained Drug Release in Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB012348) - FooDB [foodb.ca]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound, 2308-85-2 [thegoodscentscompany.com]

- 7. β-Sitosterol Solubility in Selected Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. acgpubs.org [acgpubs.org]

- 14. spectrabase.com [spectrabase.com]

The Biological Role of Beta-Sitosterol Palmitate in Plant Cell Membranes: An In-depth Technical Guide

Abstract

Beta-sitosterol palmitate, a steryl ester synthesized from the ubiquitous phytosterol beta-sitosterol and the saturated fatty acid palmitic acid, represents a critical component in the complex landscape of plant lipid metabolism and membrane biology. While often considered a storage or transport form of sterols, recent advancements have shed light on its more dynamic roles in maintaining cellular homeostasis, particularly under conditions of stress. This technical guide provides a comprehensive overview of the core biological functions of this compound within the context of the plant cell membrane. We will explore its physicochemical properties, biosynthesis, and its impact on membrane dynamics and sterol homeostasis. Furthermore, this guide will furnish researchers with detailed experimental protocols for the extraction and analysis of this compound, alongside visual frameworks for understanding its metabolic context and analytical workflows. This document is intended to serve as a foundational resource for researchers in plant biology, biochemistry, and drug development seeking to elucidate the multifaceted roles of this important lipid molecule.

Introduction: The Significance of Sterol Esterification in Plant Membranes

Plant cell membranes are sophisticated assemblies of lipids and proteins that not only provide a physical barrier but also act as a dynamic interface for cellular signaling and transport. Among the key lipid constituents are phytosterols, with beta-sitosterol being one of the most abundant.[1][2] While the functions of free sterols in modulating membrane fluidity and permeability are well-documented, their esterified forms, such as this compound, have traditionally received less attention.[3][4]

Sterol esters are formed by the attachment of a fatty acid to the 3-beta-hydroxyl group of the sterol molecule. This seemingly simple modification has profound implications for the molecule's physical properties and biological function. The esterification of beta-sitosterol with palmitic acid results in a highly non-polar, hydrophobic molecule.[5][6] This increased hydrophobicity prevents its stable insertion into the phospholipid bilayer in the same manner as free sterols. Instead, sterol esters are thought to partition into the hydrophobic core of the membrane or be sequestered into lipid droplets.[7] This sequestration is a key mechanism for regulating the concentration of free sterols within the membrane, thereby preventing the potentially toxic effects of sterol over-accumulation.[8]

This guide will delve into the specific role of this compound, examining its formation, its influence on membrane properties, and its involvement in the plant's response to various stimuli.

Physicochemical Properties of this compound

The biological function of a molecule is intrinsically linked to its physical and chemical properties. This compound is a large, lipophilic molecule with distinct characteristics that dictate its behavior in a cellular environment.

| Property | Value | Source |

| Molecular Formula | C45H80O2 | [9] |

| Molecular Weight | 653.13 g/mol | [9] |

| Appearance | White to yellowish crystalline powder | [5] |

| Solubility | Soluble in organic solvents (e.g., chloroform, alcohols); practically insoluble in water. | [5] |

| Melting Point | 60-70 °C | [5] |

| LogP (Octanol-Water Partition Coefficient) | 13.29 (estimated) |

The high LogP value underscores the extreme hydrophobicity of this compound, which is central to its biological role as a storage form of beta-sitosterol that can be sequestered away from the polar environment of the membrane surface.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Biosynthesis and Turnover of this compound

The synthesis of this compound is a crucial control point in maintaining sterol homeostasis within the plant cell. The primary enzyme responsible for this reaction is Phospholipid:sterol acyltransferase (PSAT) .[10][11] Unlike the acyl-CoA:cholesterol acyltransferases (ACATs) found in mammals, PSAT utilizes a phospholipid, such as phosphatidylethanolamine, as the acyl donor for the esterification of sterols.[10]

The gene encoding PSAT has been identified in Arabidopsis thaliana (AtPSAT).[10] Studies have shown that the overexpression of AtPSAT leads to an increase in sterol ester content, while mutations in this gene result in a significant reduction.[12] Interestingly, PSAT activity can be activated by its end-product sterols, suggesting a feedback mechanism for regulating the pool of free sterols.[10] When the concentration of free sterols in the membrane reaches a certain threshold, PSAT is activated to convert the excess sterols into sterol esters, which can then be safely stored.

The turnover of this compound is less well understood but is presumed to be carried out by sterol ester hydrolases, which would release free beta-sitosterol and palmitic acid. This reversible process would allow the cell to mobilize stored sterols when needed for membrane synthesis or as precursors for other molecules.

Diagram 2: Role of PSAT1 in Sterol Homeostasis

Caption: PSAT1-mediated regulation of sterol homeostasis.

Impact on Membrane Dynamics and Function

While free beta-sitosterol directly influences the fluidity and permeability of plant membranes, this compound's role is more indirect, primarily through its regulation of free sterol levels.[13][14] High concentrations of free sterols can lead to membrane rigidification and potentially disrupt the function of membrane-bound proteins.[15] By converting excess beta-sitosterol to its palmitate ester, the cell can maintain optimal membrane fluidity and function.

Although this compound itself does not integrate into the membrane in the same way as its free form, its presence within the hydrophobic core of the bilayer or in adjacent lipid droplets could have subtle effects on membrane properties. However, there is currently a lack of direct experimental evidence to fully elucidate these effects.

Role in Stress Responses

There is growing evidence that the balance between free sterols and sterol esters is important for the plant's ability to respond to both biotic and abiotic stress.[16][17][18] Changes in the sterol profile, including the accumulation of sterol esters, have been observed in response to temperature stress, drought, and pathogen attack.[16][18]

The accumulation of this compound under stress conditions may serve several purposes:

-

Buffering Free Sterol Levels: Stress conditions can lead to alterations in lipid metabolism. The esterification of sterols provides a mechanism to buffer the free sterol pool and prevent potentially damaging fluctuations in membrane composition.

-

Energy and Carbon Source: The hydrolysis of sterol esters can release fatty acids, which can be used as an energy source or for the synthesis of other signaling molecules.

-

Precursor for Bioactive Molecules: Free sterols are precursors for the synthesis of brassinosteroids, a class of plant hormones that play a crucial role in growth, development, and stress responses. The controlled release of beta-sitosterol from its esterified form could be a mechanism to regulate brassinosteroid synthesis.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in plant tissues requires robust and sensitive analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[19][20][21]

Extraction of Sterol Esters from Plant Tissue

-

Sample Preparation: Harvest and immediately freeze-dry the plant tissue to stop enzymatic activity. Grind the lyophilized tissue to a fine powder.

-

Lipid Extraction:

-

To 100 mg of powdered tissue, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Add a known amount of an internal standard, such as cholesteryl heptadecanoate, for quantification.

-

Vortex vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Repeat the extraction of the upper phase and pellet with another 2 mL of chloroform:methanol (2:1, v/v).

-

Pool the chloroform phases and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Resuspend the dried lipid extract in 1 mL of hexane.

-

Condition a silica SPE cartridge with 5 mL of hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 5 mL of hexane to elute non-polar lipids.

-

Elute the sterol esters with 5 mL of a hexane:diethyl ether (95:5, v/v) mixture.

-

Evaporate the eluate to dryness under nitrogen.

-

HPLC-APCI-MS Analysis

-

Sample Resuspension: Reconstitute the dried sterol ester fraction in 200 µL of acetonitrile or another suitable solvent.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for sterol esters.[19][20]

-

Detection: Monitor for the [M+H - RCOOH]+ ion, which is the characteristic fragment of sterol esters. For this compound, this would be the ion corresponding to the protonated beta-sitosterol molecule after the loss of palmitic acid.

-

Diagram 3: Workflow for Analysis of this compound

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound plays a vital, albeit often overlooked, role in the biology of plant cell membranes. Its primary function appears to be the regulation of free sterol homeostasis, thereby indirectly influencing membrane fluidity, permeability, and the function of membrane-associated proteins. The synthesis of this compound by PSAT provides a mechanism for the cell to buffer its free sterol content, particularly in response to stress.

While our understanding of sterol esters has advanced, there are still many unanswered questions. Future research should focus on:

-

Direct Effects on Membranes: Elucidating whether this compound has any direct, subtle effects on the biophysical properties of the plant cell membrane.

-

Turnover and Regulation: Identifying and characterizing the enzymes responsible for the hydrolysis of this compound and understanding how its synthesis and degradation are regulated.

-

Specific Roles of Different Fatty Acyl Esters: Investigating whether the specific fatty acid esterified to beta-sitosterol (e.g., palmitate vs. oleate) imparts unique biological functions.

-

Subcellular Localization: Precisely determining the subcellular localization of this compound under different physiological conditions.

A deeper understanding of the biological role of this compound will not only enhance our fundamental knowledge of plant membrane biology but may also open up new avenues for improving crop resilience and for the development of novel plant-derived therapeutic agents.

References

-

Abidi, S. L. (2003). Analysis of Plant Sterol and Stanol Esters in Cholesterol-Lowering Spreads and Beverages Using High-Performance Liquid Chromatography−Atmospheric Pressure Chemical Ionization−Mass Spectroscopy. Journal of Agricultural and Food Chemistry, 51(19), 5639–5646. [Link]

-

OSADHI. (n.d.). Chemoinformaics analysis of this compound. Retrieved from [Link]

-

Kanno, K., et al. (2020). Excess sterols disrupt plant cellular activity by inducing stress-responsive gene expression. Journal of Plant Research, 133(3), 383–392. [Link]

-

Abidi, S. L. (2003). Analysis of Plant Sterol and Stanol Esters in Cholesterol-Lowering Spreads and Beverages Using High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectroscopy. Journal of Agricultural and Food Chemistry, 51(19), 5639-5646. [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Abidi, S. L. (2003). Analysis of plant sterol and stanol esters in cholesterol-lowering spreads and beverages using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectroscopy. Semantic Scholar. [Link]

-

Rogowska, A., & Szakiel, A. (2020). The role of sterols in plant response to abiotic stress. Phytochemistry Reviews, 19(5), 1347-1361. [Link]

-

Chen, Y., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. International Journal of Molecular Sciences, 23(4), 2243. [Link]

-

Rogowska, A., & Szakiel, A. (2020). The role of sterols in plant response to abiotic stress. Bohrium. [Link]

-

Shapiro, K. B., et al. (2001). Analytical Method for Routine Quantitative Analysis of Plant Stanols in Stanol Ester Spread. Journal of Oleo Science, 50(11), 871-877. [Link]

-

Al-Hilal, T. A., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Antioxidants, 10(2), 299. [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Chen, Y., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. MDPI. [Link]

-

Yang, H., et al. (2013). Incorporation of β-sitosterol into mitochondrial membrane enhances mitochondrial function by promoting inner mitochondrial membrane fluidity. Journal of Bioenergetics and Biomembranes, 45(3), 301-305. [Link]

-

Wikipedia. (n.d.). β-Sitosterol. Retrieved from [Link]

-

Field, F. J., & Mathur, S. N. (1983). beta-sitosterol: esterification by intestinal acylcoenzyme A: cholesterol acyltransferase (ACAT) and its effect on cholesterol esterification. Journal of Lipid Research, 24(4), 409-417. [Link]

-

Schaller, H. (2019). Why Do Plants Convert Sitosterol to Stigmasterol? Frontiers in Plant Science, 10, 350. [Link]

-

Grosjean, K., et al. (2024). Sterols in plant biology – Advances in studying membrane dynamics. bioRxiv. [Link]

-

Yang, H., et al. (2013). Substitution of Membrane Cholesterol With β-sitosterol Promotes Nonamyloidogenic Cleavage of Endogenous Amyloid Precursor Protein. Neuroscience, 247, 227-233. [Link]

-

Banas, A., et al. (2005). Cellular sterol ester synthesis in plants is performed by an enzyme (phospholipid:sterol acyltransferase) different from the yeast and mammalian acyl-CoA:sterol acyltransferases. Journal of Biological Chemistry, 280(41), 34626-34634. [Link]

-

Priya, D., et al. (2013). Simultaneous estimation of Beta Sitosterol and Palmitic Acid from Methanolic extract of Caralluma Adscedens Var Fimbriata by UV Spetrophotometry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 225-233. [https://www.rjpbcs.com/pdf/2013_4(3)/[2].pdf]([Link]2].pdf)

-

Hąc-Wydro, K. (2013). The Effect of β-sitosterol on the Properties of cholesterol/phosphatidylcholine/ganglioside Monolayers. Colloids and Surfaces B: Biointerfaces, 110, 113-119. [Link]

-

Savitskaya, A., et al. (2013). Results of the preparative-scale esterifications of plant b-sitosterol... ResearchGate. [Link]

-

Bouvier-Navé, P., et al. (2010). Involvement of the phospholipid sterol acyltransferase1 in plant sterol homeostasis and leaf senescence. Plant Physiology, 152(1), 107-119. [Link]

-

PubChem. (n.d.). Sitosterol palmitate. Retrieved from [Link]

-

Sangwan, S., et al. (2017). Isolation and Analytic Characterization of β-Sitosterol and GC-MS Analysis of Methanolic Leaves Extract of Pongamia pinnata (L.) pierre. Journal of Pharmacognosy and Phytochemistry, 6(5), 1850-1855. [Link]

-

Leafwell. (n.d.). What Is Beta-Sitosterol? Benefits, Role in Cannabis. Retrieved from [Link]

-

Bouvier-Navé, P., et al. (2010). Involvement of the Phospholipid Sterol Acyltransferase1 in Plant Sterol Homeostasis and Leaf Senescence. Plant Physiology, 152(1), 107-119. [Link]

-

Hąc-Wydro, K. (2013). The effect of β-sitosterol on the properties of cholesterol/phosphatidylcholine/ganglioside monolayers—The impact of monolayer fluidity. FAO AGRIS. [Link]

-

Bin Sayeed, M. S., & Ameen, S. S. (2015). Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol. BioMed Research International, 2015, 897917. [Link]

-

Dufourc, E. J. (2008). Sterols and membrane dynamics. Journal of Chemical Biology, 1(1-4), 63-77. [Link]

-

Kumar, R., et al. (2024). Aspects of β-sitosterol's Pharmacology, Nutrition and Analysis. Current Pharmaceutical Design, 30. [Link]

-

Shi, C., et al. (2013). Incorporation of beta-sitosterol into the membrane increases resistance to oxidative stress and lipid peroxidation via estrogen receptor-mediated PI3K/GSK3beta signaling. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(3), 2538-2544. [Link]

-

WebMD. (n.d.). Beta-Sitosterol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Ye, J. C., et al. (2010). Extraction and analysis of β-sitosterol in Herbal Medicines. ResearchGate. [Link]

-

Wimmerová, M., et al. (2017). Improved enzyme-mediated synthesis and supramolecular self-assembly of naturally occurring conjugates of beta-sitosterol. Steroids, 117, 38-43. [Link]

-

Chen, Y., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. MDPI. [Link]

-

Bouvier-Navé, P., et al. (2010). Involvement of the Phospholipid Sterol Acyltransferase1 in Plant Sterol Homeostasis and Leaf Senescence. ResearchGate. [Link]

-

Pereira, A. d. S., et al. (2022). Lipases as Effective Green Biocatalysts for Phytosterol Esters' Production: A Review. Agritrop, 36(1), 1-18. [Link]

-

De Jong, A., Plat, J., & Mensink, R. P. (2003). Plant sterols: factors affecting their efficacy and safety as functional food ingredients. Lipids in Health and Disease, 2, 22. [Link]

-

Hovenbitzer, A. K., et al. (2012). Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives. Food Chemistry, 135(3), 1169-1176. [Link]

-

Medium. (2025). Top Plant Sources of Beta-Sitosterol: A Natural Ally for Heart and and Prostate Health. Retrieved from [Link]

-

Schaller, H. (1998). Plant sterols and the membrane environment. CABI Digital Library. [Link]

Sources

- 1. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 2. leafwell.com [leafwell.com]

- 3. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Excess sterols disrupt plant cellular activity by inducing stress-responsive gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sitosterol palmitate | C45H80O2 | CID 9852570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cellular sterol ester synthesis in plants is performed by an enzyme (phospholipid:sterol acyltransferase) different from the yeast and mammalian acyl-CoA:sterol acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of the Phospholipid Sterol Acyltransferase1 in Plant Sterol Homeostasis and Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of the phospholipid sterol acyltransferase1 in plant sterol homeostasis and leaf senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Incorporation of β-sitosterol into mitochondrial membrane enhances mitochondrial function by promoting inner mitochondrial membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of β-sitosterol on the properties of cholesterol/phosphatidylcholine/ganglioside monolayers--the impact of monolayer fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of sterols in plant response to abiotic stress: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Analysis of plant sterol and stanol esters in cholesterol-lowering spreads and beverages using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of plant sterol and stanol esters in cholesterol-lowering spreads and beverages using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectroscopy. | Semantic Scholar [semanticscholar.org]

In vitro vs in vivo stability of beta-Sitosterol palmitate.

An In-Depth Technical Guide to the In Vitro and In Vivo Stability of Beta-Sitosterol Palmitate

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the stability of this compound, contrasting its behavior in controlled laboratory settings (in vitro) with its metabolic fate within a biological system (in vivo). For researchers, scientists, and drug development professionals, understanding this dichotomy is critical for designing effective formulations and predicting therapeutic outcomes. Beta-sitosterol, a widely studied phytosterol, exerts its primary cholesterol-lowering effects in its free form. However, it is often formulated as a palmitate ester to improve its oil solubility and facilitate its incorporation into lipid-based food products and nutraceuticals.[1][2] This esterification fundamentally alters its stability profile, creating a scenario where in vitro instability is a prerequisite for in vivo activity.

The Chemical Dichotomy: Understanding Stability vs. Bioactivation

This compound is a pro-drug or pro-nutrient. Its stability is not a simple matter of preventing degradation but rather a nuanced interplay between maintaining chemical integrity during storage and facilitating controlled breakdown (bioactivation) at the site of action.

-

Chemical Stability (Undesirable Degradation): This refers to the unwanted degradation of the molecule into inactive or potentially harmful compounds, primarily through oxidation. Both the sterol nucleus and the fatty acid chain are susceptible to oxidative stress induced by heat, light, and oxygen.[3][4][5] The primary goal of formulation is to prevent this type of instability.

-

Biochemical Instability (Desirable Hydrolysis): In contrast, the ester linkage between beta-sitosterol and palmitic acid is designed to be labile. It must be efficiently cleaved by enzymes within the gastrointestinal tract to release free beta-sitosterol.[6] This hydrolytic instability is essential for the molecule's biological function, which is to compete with cholesterol for micellar incorporation, thereby reducing cholesterol absorption.[6][7]

In Vitro Stability Assessment: Predicting Shelf-Life and Chemical Integrity

In vitro stability studies are designed to evaluate the intrinsic chemical stability of this compound under various stress conditions. These tests are crucial for establishing appropriate storage conditions, determining shelf-life, and identifying potential degradation products.

Core Degradation Pathway: Oxidation

The most significant chemical stability concern for this compound is oxidation. High temperatures, such as those used in food processing or frying, can accelerate the formation of phytosterol oxidation products (POPs), which are analogous to cholesterol oxidation products (COPs).[3][4][8]

-

Mechanism: The oxidation typically targets the C7 position and the C5-C6 double bond of the sterol ring, leading to the formation of various oxides, including 7-ketositosterol, 7-hydroxysitosterols, and 5,6-epoxysitosterols.[3][4][9]

-

Causality of Experimental Choice: Forced degradation studies are employed to intentionally stress the molecule, thereby predicting its long-term stability and identifying degradation products without waiting for real-time data. These studies are a cornerstone of pharmaceutical development, guided by ICH (International Council for Harmonisation) principles.

Experimental Workflow: Forced Degradation Study

A forced degradation study is a self-validating system. By exposing the compound to extreme conditions and tracking its degradation, we validate the stability-indicating power of our analytical method—ensuring it can separate the intact drug from its degradation products.

}

Workflow for an in vitro forced degradation study of this compound.

Tabulated Data: Forced Degradation Conditions

The conditions below are typical starting points for assessing the stability of a lipophilic ester like this compound.

| Stress Type | Condition | Purpose | Potential Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | To test lability in acidic environments. | Minimal ester hydrolysis expected. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | To induce saponification of the ester bond. | Significant degradation to beta-sitosterol and palmitate. |

| Oxidation | 3% H₂O₂ at room temp for 24h | To simulate oxidative stress. | Formation of sterol oxides (ketones, epoxides, hydroxides).[3][4] |

| Thermal | 65°C for 7 days | To assess stability at elevated temperatures. | Accelerated oxidation.[5] |

| Photostability | ICH-compliant light exposure | To evaluate sensitivity to light/UV. | Potential for photo-oxidation. |

Protocol: HPLC-UV Method for In Vitro Stability

This protocol describes a validated method for quantifying this compound and detecting its degradation products.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent like chloroform or isopropanol.

-

Prepare stress solutions as detailed in the table above.

-

-

Stress Sample Generation:

-

Add a known volume of the stock solution to each stress condition.

-

Incubate for the specified time. At various time points, withdraw aliquots.

-

Neutralize the acid and base samples before analysis.

-

-

Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). The choice of a C18 column is dictated by the highly non-polar nature of the analyte.

-

Mobile Phase: Isocratic mixture of acetonitrile and methanol (e.g., 85:15 v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a low wavelength (e.g., 205 nm), as sterols lack a strong chromophore.[11] For definitive identification of degradation products, a Mass Spectrometer (MS) detector is essential.

-

-

Data Analysis:

-

Inject the stressed samples and an unstressed control.

-

Calculate the percentage degradation by comparing the peak area of the intact this compound in stressed samples to the control.

-

Analyze for new peaks, which represent degradation products. Peak purity analysis and mass balance calculations are performed to validate the method's ability to account for all components.

-

In Vivo Stability: A Story of Metabolic Transformation

The concept of "stability" in vivo is fundamentally different. For this compound, the primary event is not degradation but a required metabolic conversion. The molecule's journey through the gastrointestinal tract is designed to result in its hydrolysis.

Core Metabolic Pathway: Enzymatic Hydrolysis

Upon ingestion, this compound is incorporated into mixed micelles in the small intestine. Here, it serves as a substrate for pancreatic enzymes, particularly cholesterol esterase (or carboxyl ester lipase).

-

Mechanism: Cholesterol esterase cleaves the ester bond, releasing free beta-sitosterol and palmitic acid.[6] This hydrolysis is necessary for the free sterol to interfere with the absorption of dietary and biliary cholesterol.[7]

-

Fate of Products: The liberated free beta-sitosterol is poorly absorbed (typically <5%) and is primarily excreted in the feces.[12][13] The absorbed fraction can be converted to bile acids to a small extent.[12] The palmitic acid is absorbed through standard fatty acid uptake pathways.

}

Simplified metabolic pathway of this compound in the small intestine.

Factors Influencing In Vivo Bioactivation

-

Formulation: The delivery vehicle significantly impacts stability and bioactivation. Nanostructured lipid carriers (NLCs) or phytosomes can enhance the solubility and stability of beta-sitosterol, potentially improving its delivery to the site of enzymatic action.[14][15][16]

-

Dietary Matrix: The presence of fats in a meal stimulates the secretion of bile and pancreatic enzymes, which is essential for the emulsification and subsequent hydrolysis of the sterol ester.[17]

Protocol: In Vivo Stability and Metabolism Study in a Rodent Model

Animal models are indispensable for confirming that the designed in vitro lability translates to in vivo bioactivation.[7] This protocol provides a framework for such a study.

-

Animal Model and Diet:

-

Dosing and Sample Collection:

-

Divide animals into a control group (high-fat diet) and a treatment group (high-fat diet supplemented with this compound).

-

Administer the test compound daily via oral gavage.

-

Perform a metabolic cage study over a defined period (e.g., 72 hours) to collect feces for sterol analysis.

-

At the end of the study, collect terminal blood samples for lipid profile analysis and liver tissue for gene expression studies.[7]

-

-

Analytical Procedures (Self-Validating):

-

Fecal Sterol Analysis (GC-MS): This is the definitive measure of hydrolysis and absorption.

-

a. Saponification: Homogenize fecal samples and saponify them using ethanolic potassium hydroxide. This crucial step hydrolyzes all sterol esters, allowing for the measurement of total beta-sitosterol.[11]

-

b. Extraction: Extract the unsaponifiable matter (containing the sterols) with a non-polar solvent like hexane.

-

c. Derivatization: Silylate the sterols to make them volatile for GC analysis.

-

d. Quantification: Analyze using Gas Chromatography-Mass Spectrometry (GC-MS). Use an internal standard (e.g., epicoprostanol) to correct for extraction losses and ensure accurate quantification.

-

-

Plasma Lipid Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits to determine efficacy.[7]

-

-

Data Interpretation:

-

Hydrolysis Calculation: The extent of ester hydrolysis can be inferred by comparing the amount of free beta-sitosterol to total beta-sitosterol in feces (in a separate, non-saponified sample). However, the primary outcome is the total fecal excretion of the sterol.[6]

-

Efficacy: A significant reduction in plasma cholesterol in the treatment group compared to the control group confirms that the this compound was successfully hydrolyzed and biologically active.[19]

-